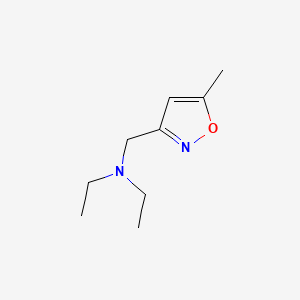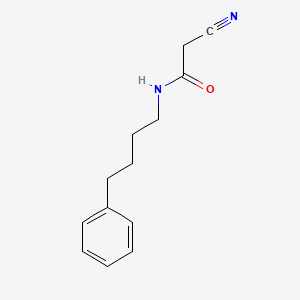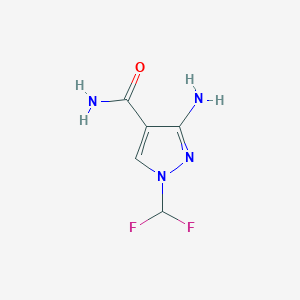![molecular formula C12H19N5 B11741015 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741015.png)
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their versatility in organic synthesis and medicinal chemistry . The specific structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine derivatives with β-diketones . The reaction is carried out in ethanol, providing a mixture of regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrazoles and other heterocyclic compounds .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The versatility of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine makes it a valuable compound for various research fields.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. Pyrazole derivatives often exhibit their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as 1,3-dimethyl-5-phenyl-1H-pyrazole and 1-ethyl-3-methyl-1H-pyrazole . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique structure of this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-7-11(9(2)15-17)6-13-12-8-16(4)14-10(12)3/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
YIHRIPCTAJCAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740932.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740949.png)
![2-[1-(Dimethylamino)-3-[(3-methylphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740954.png)
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11740960.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740972.png)
![Pyrido[4,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-methyl-6-(phenylmethyl)-](/img/structure/B11740976.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740998.png)


